

# Physical and chemical properties of 2-Bromo-4-isopropylpyridine

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## Compound of Interest

Compound Name: 2-Bromo-4-isopropylpyridine

Cat. No.: B2768714

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An In-depth Technical Guide to **2-Bromo-4-isopropylpyridine**: Properties, Reactivity, and Applications

## Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern pharmaceutical and chemical research, the strategic selection of intermediates is paramount to the successful synthesis of complex molecular architectures. **2-Bromo-4-isopropylpyridine** (CAS No. 1086381-43-2) has emerged as a significant heterocyclic building block, valued for its unique structural features that offer a versatile platform for synthetic transformations. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physicochemical properties, spectroscopic profile, chemical reactivity, and strategic applications of this important compound. Its structure, featuring a bromine atom at the electron-deficient 2-position and an isopropyl group at the 4-position, provides a powerful handle for derivatization, making it a valuable asset in the medicinal chemist's toolkit.

## Physicochemical and Spectroscopic Profile

The physical characteristics and spectroscopic signature of a compound are foundational to its application in synthesis, providing the basis for reaction monitoring, quality control, and structural verification.

## Core Physical Properties

The properties of **2-Bromo-4-isopropylpyridine** are summarized below. The presence of the bromine atom and the isopropyl group significantly influences its boiling point, density, and solubility characteristics. The predicted pKa suggests it is a weakly basic compound, typical for a pyridine ring system with an electron-withdrawing halogen.

Property	Value	Source
CAS Number	1086381-43-2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BrN	<a href="#">[2]</a>
Molecular Weight	200.08 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[2]</a>
Predicted Boiling Point	245.6 ± 20.0 °C	<a href="#">[2]</a>
Predicted Density	1.343 ± 0.06 g/cm <sup>3</sup>	<a href="#">[2]</a>
Predicted pKa	1.50 ± 0.10	<a href="#">[2]</a>
Purity	Typically ≥95%	<a href="#">[2]</a> <a href="#">[3]</a>
Storage Conditions	Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)	<a href="#">[2]</a> <a href="#">[3]</a>

## Spectroscopic Characterization

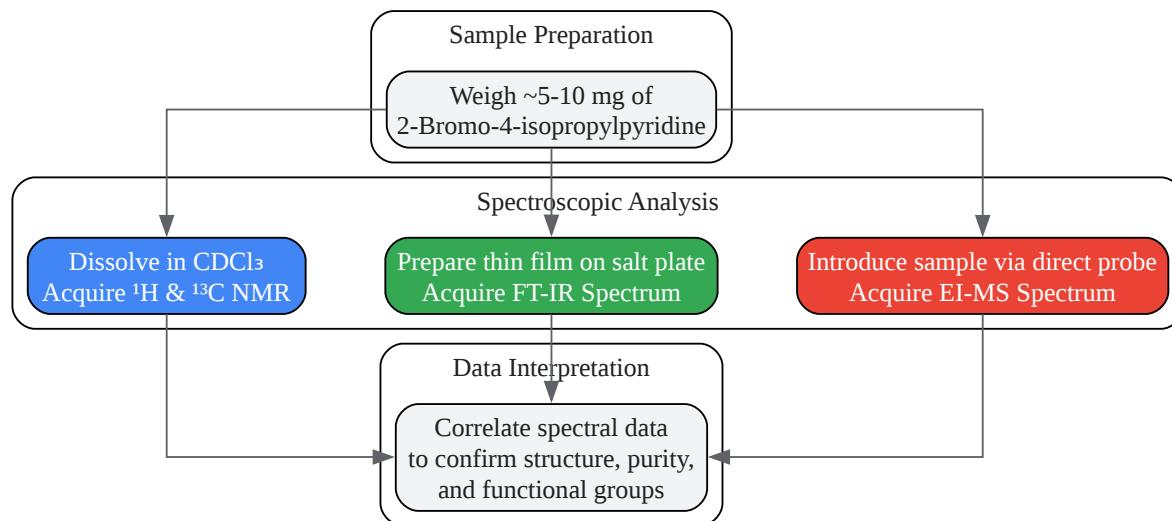
Spectroscopic analysis is critical for confirming the identity and purity of **2-Bromo-4-isopropylpyridine**. While experimental spectra for this specific molecule are not widely published, data can be predicted based on established principles and analysis of analogous structures.[\[4\]](#)

Predicted Spectroscopic Data:

Spectroscopy Type	Key Predicted Features	Rationale & Interpretation
<sup>1</sup> H NMR	Aromatic protons (~7.0-8.5 ppm), Isopropyl CH (~3.0 ppm), Isopropyl CH <sub>3</sub> (~1.2 ppm)	The chemical shifts of the pyridine ring protons are influenced by the bromine and isopropyl substituents. The septet for the isopropyl CH and the doublet for the methyl groups are characteristic.
<sup>13</sup> C NMR	Aromatic carbons (~120-160 ppm), Brominated carbon (C2, downfield shift), Isopropyl carbons (~23, 34 ppm)	The carbon attached to the bromine (C2) is expected to be significantly deshielded. The pyridine ring carbons will appear in the aromatic region.
Infrared (IR)	Aromatic C-H stretch (~3000-3100 cm <sup>-1</sup> ), C=C/C=N ring stretch (~1400-1600 cm <sup>-1</sup> ), C-Br stretch (<1000 cm <sup>-1</sup> )	These peaks are characteristic of a substituted aromatic heterocycle. The C=C/C=N stretching vibrations within the pyridine ring are typically strong.[4][5]
Mass Spectrometry (MS)	Molecular ion peak (M <sup>+</sup> ) showing a characteristic M/M+2 isotopic pattern for bromine (~1:1 ratio) at m/z 200/202	The presence of a single bromine atom results in two prominent peaks of nearly equal intensity separated by 2 Da, which is a definitive indicator for bromine.[5]

## Workflow for Spectroscopic Analysis

The following diagram outlines a standard workflow for the comprehensive spectroscopic characterization of a chemical intermediate like **2-Bromo-4-isopropylpyridine**.

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Caption: General workflow for spectroscopic analysis.

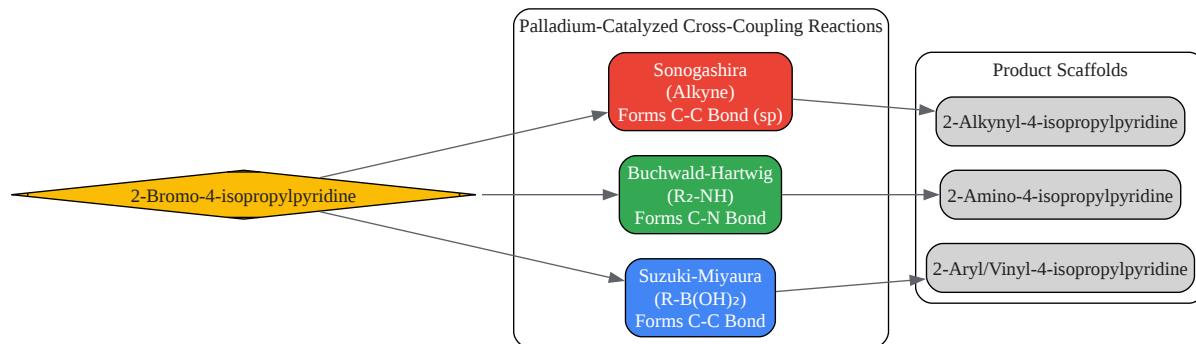
## Chemical Reactivity and Synthetic Utility

The synthetic value of **2-Bromo-4-isopropylpyridine** is rooted in its inherent reactivity. The electron-deficient nature of the pyridine ring, combined with the presence of a bromine atom at the 2-position, makes it an excellent substrate for a variety of cross-coupling reactions.<sup>[6]</sup> The bromine atom serves as a versatile synthetic handle, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity.<sup>[7]</sup>

This differential reactivity is the cornerstone of its utility, allowing for its incorporation into more complex molecules, particularly active pharmaceutical ingredients (APIs).<sup>[7]</sup>

## Key Synthetic Transformations

Palladium-catalyzed cross-coupling reactions are the most powerful methods for the functionalization of **2-Bromo-4-isopropylpyridine**.<sup>[6]</sup> These reactions provide efficient and precise pathways to construct diverse molecular scaffolds.



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Caption: Key cross-coupling reactions of the core molecule.

## Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds. The following protocol provides a representative, field-proven methodology adaptable for coupling **2-Bromo-4-isopropylpyridine** with a generic arylboronic acid.

Objective: To synthesize a 2-aryl-4-isopropylpyridine derivative.

Materials:

- **2-Bromo-4-isopropylpyridine** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>, 2.0-3.0 eq)

- Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DME/H<sub>2</sub>O mixture)

#### Step-by-Step Methodology:

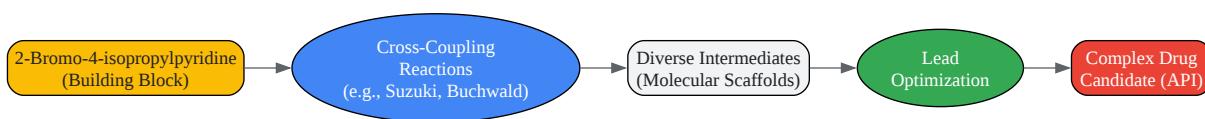
- Inert Atmosphere: To a flame-dried Schlenk flask or reaction vial, add the arylboronic acid, the palladium catalyst, and the base.
- Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
- Solvent and Substrate: Under the inert atmosphere, add the anhydrous, degassed solvent, followed by the **2-Bromo-4-isopropylpyridine** via syringe.
- Reaction Conditions: Seal the flask and heat the reaction mixture to 80-100 °C. The causality for heating is to facilitate the oxidative addition and reductive elimination steps in the catalytic cycle.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
- Work-up: Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the solution with water and then brine to remove inorganic salts.
- Purification: Dry the organic phase over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired 2-aryl-4-isopropylpyridine product.

## Applications in Drug Discovery and Development

**2-Bromo-4-isopropylpyridine** is not merely a chemical curiosity; it is a strategically important intermediate in the synthesis of high-value molecules, particularly for the pharmaceutical industry. The pyridine core is a "privileged scaffold," appearing in numerous approved drugs, while the substituents offer points for diversification and property modulation.

- Scaffold for APIs: The compound serves as a key precursor for a wide range of APIs targeting conditions such as cancer, infections, and neurological disorders.<sup>[7]</sup>

- Pharmacokinetic Modulation: The isopropyl group is a critical feature that can influence the pharmacokinetic properties of the final drug molecule. It can enhance lipophilicity, which may improve cell membrane permeability, and can also affect how the molecule is metabolized by the body.
- Diverse Library Synthesis: The reliable reactivity of the C-Br bond allows for its use in creating large libraries of related compounds for high-throughput screening, accelerating the discovery of new drug candidates.



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Caption: From building block to drug candidate.

## Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling and storage of **2-Bromo-4-isopropylpyridine** are essential to ensure laboratory safety. The information below is a summary based on data for analogous bromopyridine compounds.[8][9]

GHS Hazard Information (Typical for Class):

Hazard Class	Statement
Skin Irritation	H315: Causes skin irritation.[9]
Eye Irritation	H319: Causes serious eye irritation.[9]
STOT SE 3	H335: May cause respiratory irritation.[9]

Handling and Storage Protocols:

- Engineering Controls: Always handle in a well-ventilated area, preferably inside a chemical fume hood.[8][9]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[8][9]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[2][3][8] The recommended storage temperature is 2-8°C under an inert atmosphere to maintain purity.[2][3]
- Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure the area is well-ventilated.

## Conclusion

**2-Bromo-4-isopropylpyridine** is a highly valuable and versatile intermediate in organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient route for constructing complex molecular frameworks. For scientists in drug discovery and development, this compound offers a strategic advantage, enabling the synthesis of novel APIs and diverse chemical libraries. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and safe handling procedures, as detailed in this guide, is crucial for leveraging its full synthetic potential.

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## References

1. 1086381-43-2 Cas No. | 2-Bromo-4-isopropylpyridine | Apollo [store.apolloscientific.co.uk]
2. 2-Bromo-4-isopropylpyridine , 95% , 1086381-43-2 - CookeChem [cookechem.com]
3. China 2-Bromo-4-isopropylpyridine CAS No.: 1086381-43-2 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]

- 4. [benchchem.com](http://benchchem.com) [benchchem.com]
- 5. [www2.chem.wisc.edu](http://www2.chem.wisc.edu) [www2.chem.wisc.edu]
- 6. [benchchem.com](http://benchchem.com) [benchchem.com]
- 7. [benchchem.com](http://benchchem.com) [benchchem.com]
- 8. [fishersci.com](http://fishersci.com) [fishersci.com]
- 9. [aksci.com](http://aksci.com) [aksci.com]
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